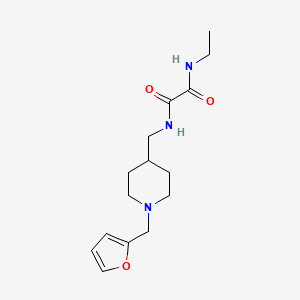

N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-ethyl-N'-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-2-16-14(19)15(20)17-10-12-5-7-18(8-6-12)11-13-4-3-9-21-13/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPZQDPRWKVTAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves several steps. Typically, the synthetic route includes the formation of the piperidine ring, followed by the introduction of the furan moiety and the oxalamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH levels to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide to four related compounds from the evidence, focusing on structural, physicochemical, and inferred functional differences.

Table 1: Structural and Functional Comparison

Key Comparisons

Backbone Flexibility vs. In contrast, rigid scaffolds like indole-carboxylate (Compound 1) or quinoline derivatives may favor high-affinity but narrow-spectrum activity .

Substituent Effects on Lipophilicity

- The ethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to polar ester or carboxylate groups in Compounds 1 and 3. This may enhance blood-brain barrier penetration relative to the tetrahydrofurfuryloxyethyl substituent in Compound 3, which introduces oxygen atoms that reduce logP .

Piperidine Modifications

- The furan-2-ylmethyl substitution on piperidine distinguishes the target compound from phenylethyl (Compound 2) or phenyl (Compound 4) analogs. Furan’s electron-rich aromatic system could engage in π-π stacking or hydrogen bonding, whereas phenyl groups prioritize hydrophobic interactions.

Pharmacological Hypotheses

- Compound 2’s furan-carboxamide and phenylethyl-piperidine groups are associated with opioid receptor binding. The target compound’s oxalamide linker might shift selectivity toward sigma-1 receptors, as seen in other oxalamide-based sigma ligands .

- Compound 4’s amine structure aligns with dopamine transporter inhibition, whereas the target compound’s bulkier substituents may limit such activity but improve metabolic stability.

Biological Activity

N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as EFP-114, is a novel oxalamide compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings regarding its efficacy in various biological contexts.

1. Chemical Structure and Synthesis

Chemical Structure:

The molecular formula of N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is with a molecular weight of 293.36 g/mol. The compound features a furan moiety linked to a piperidine ring through an oxalamide bond.

Synthesis:

The synthesis typically involves several steps:

- Formation of the piperidine ring : This is achieved through alkylation reactions.

- Introduction of the furan moiety : Furan derivatives are synthesized via reactions involving furan-2-carboxaldehyde.

- Oxalamide linkage formation : The final step involves coupling the piperidine and furan intermediates using oxalyl chloride .

The biological activity of N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of enzymes and receptors through:

- Hydrogen bonding : Facilitating interactions with biological macromolecules.

- π–π stacking interactions : Contributing to binding affinity with aromatic residues in target proteins.

- Hydrophobic interactions : Enhancing stability in biological environments.

3.1 Anticancer Properties

Recent studies have indicated that EFP-114 exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Research has demonstrated activity against breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines.

- Mechanism : The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

3.2 Antimicrobial Activity

EFP-114 has shown promising results in antimicrobial assays:

- Bacterial Strains : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Inhibition Mechanism : The compound disrupts bacterial cell wall synthesis, which is critical for bacterial survival .

3.3 Neuroprotective Effects

Research indicates potential neuroprotective properties:

- Model Systems : In vitro studies using neuronal cell cultures exposed to oxidative stress showed that EFP-114 can reduce neuronal cell death.

- Mechanism : The neuroprotective effects are attributed to its ability to scavenge free radicals and modulate neuroinflammatory pathways .

4. Case Studies

5. Conclusion

N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide presents a multifaceted profile of biological activities, including anticancer, antimicrobial, and neuroprotective effects. Its unique chemical structure facilitates diverse interactions within biological systems, making it a candidate for further research in drug development and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.